2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and a benzyl thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions.
Introduction of the Benzyl Thioether Group: This step involves the reaction of the triazole intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the benzyl thioether intermediate with a pyridine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyridine rings.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique electronic properties of the compound could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine would depend on its specific application. In medicinal chemistry, it could act by inhibiting key enzymes or interacting with specific receptors. The presence of the triazole and pyridine rings suggests potential interactions with nucleic acids or proteins, while the benzyl thioether group could be involved in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but lacks the fluorine atom.
2-(5-((2-Fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in the benzyl group of 2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine makes it unique. These halogen atoms can significantly influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy and selectivity in various applications .
Properties
IUPAC Name |
2-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4S/c1-2-22-15(14-8-3-4-9-19-14)20-21-16(22)23-10-11-12(17)6-5-7-13(11)18/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOMFRFRNUBKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577787-21-4 |
Source
|
Record name | 2-(5-((2-CHLORO-6-FLUOROBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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